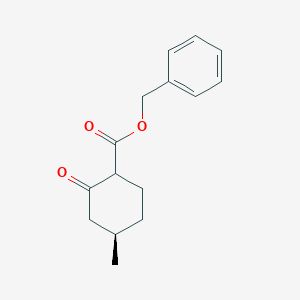

benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate

Description

Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a benzyl ester group at position 1, a ketone at position 2, and a methyl substituent at position 4 in the (R)-configuration. The (4R)-methyl group introduces stereochemical complexity, which may affect its biological activity or crystallization behavior.

Properties

CAS No. |

917911-09-2 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C15H18O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13?/m1/s1 |

InChI Key |

UIPFZKKRBQRWIF-JTDNENJMSA-N |

Isomeric SMILES |

C[C@@H]1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification

Esterification is a fundamental reaction for synthesizing carboxylic acid derivatives. The preparation of this compound typically involves the reaction of 4-methyl-2-oxocyclohexanecarboxylic acid with benzyl alcohol in the presence of an acid catalyst.

$$

\text{4-methyl-2-oxocyclohexanecarboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water}

$$

| Parameter | Value |

|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid |

| Temperature | Reflux (around 100°C) |

| Reaction Time | 4 to 16 hours |

| Yield | Typically >80% |

Alternative Synthetic Routes

Several alternative synthetic routes have been explored in the literature, including:

-

- This method involves the nucleophilic attack of benzyl alcohol on an activated carboxylic acid derivative, such as an acid chloride or anhydride.

Reaction Example:

$$

\text{Acid chloride} + \text{Benzyl alcohol} \rightarrow \text{Benzyl ester} + \text{HCl}

$$Parameter Value Solvent Dichloromethane Temperature Room temperature Yield 75% to 90% -

- Enzymatic methods using lipases have been reported for the synthesis of esters with high enantioselectivity.

-

- Using alkyl halides in the presence of a base can lead to the formation of benzyl esters from appropriate cyclohexane derivatives.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods, their yields, and key features:

| Method | Catalyst/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Esterification | Acid catalyst, reflux | >80% | Simple and widely used method |

| Nucleophilic substitution | Acid chloride, room temp | 75% to 90% | Efficient but requires activated derivatives |

| Enzymatic synthesis | Lipases | Variable | High enantioselectivity but slower process |

| Direct alkylation | Base, various temperatures | Moderate | Less common for this specific compound |

Biological Activity

Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 286.33 g/mol

- CAS Number : 143564-89-0

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in metabolic pathways. The compound's structure allows it to act as an inhibitor or modulator of various enzymes, particularly those involved in oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cells.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes within the mitochondrial respiratory chain, leading to decreased ATP production. This mechanism is particularly relevant in cancer cells that rely heavily on OXPHOS for energy.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several potential therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit OXPHOS, this compound is being investigated as a potential treatment for various cancers, particularly those that are resistant to conventional therapies.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits mitochondrial function in cancer cells | |

| Antioxidant | Reduces oxidative stress | |

| Enzyme Inhibition | Modulates key metabolic enzymes |

Case Study 1: Inhibition of OXPHOS in Pancreatic Cancer

A study demonstrated that this compound significantly inhibited ATP production in pancreatic cancer cell lines. The compound showed an IC50 value of 0.58 μM, indicating potent activity against these cells when subjected to galactose medium, which forces reliance on OXPHOS for energy.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Further SAR studies revealed that modifications to the benzyl group enhanced the compound's potency and selectivity for mitochondrial targets. For instance, derivatives with altered alkyl chains exhibited varying degrees of inhibition against complex I of the respiratory chain, suggesting a pathway for optimizing therapeutic efficacy.

Scientific Research Applications

Pharmaceutical Applications

1.1 Biological Activity

Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate exhibits significant biological activity, making it a candidate for pharmaceutical development. Its unique chiral configuration may confer distinct biological properties that can be leveraged in drug formulation.

Case Study: Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial activity. For instance, studies have shown that esters derived from cyclohexane can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents in topical formulations.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial potential | |

| Benzylacetone | Moderate antibacterial | |

| Methyl 2-(4-oxocyclohexyl)acetate | Low antifungal |

Synthesis and Material Science

2.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to ensure the retention of its chiral properties. This compound can be synthesized through various methods, including esterification and cyclization reactions.

Case Study: Polymer Chemistry

In materials science, this compound has been explored as a building block for polymer synthesis. Its unique structure allows for the development of polymers with tailored properties, such as increased thermal stability and mechanical strength. Research has demonstrated that incorporating this compound into polymer matrices enhances the overall performance of the material .

Table 2: Properties of Polymers Derived from this compound

Cosmetic Applications

3.1 Skin Care Formulations

Due to its favorable safety profile and potential skin benefits, this compound is being investigated for use in cosmetic formulations. Its ability to act as a stabilizer or emulsifier in creams and lotions makes it an attractive ingredient for skin care products.

Case Study: Topical Application Studies

A study evaluating the dermal penetration of compounds similar to this compound found that these compounds could effectively permeate the skin barrier while maintaining low systemic absorption levels. This suggests that they could be used safely in cosmetic applications without significant risk of systemic toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogs include:

Benzyl Benzoate : A simpler benzyl ester lacking the cyclohexane ring and ketone. It is widely used as a scabicide, with studies showing 87% efficacy in topical applications .

Methyl 4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate : A heterocyclic derivative with a sulfone group and ester functionality. Its synthesis involves regioselective challenges due to competing reaction centers .

Cyclohexane Carboxylate Derivatives (e.g., ECHEMI compounds in ): Examples include (6-chloro-4-ethyl-2-oxochromen-7-yl) 4-[[(tert-butoxycarbonylamino)methyl]cyclohexane-1-carboxylate. These highlight substituent variations (e.g., chloro, ethyl) that alter solubility and bioactivity.

Physicochemical Properties

Structural Analysis

- Ring Puckering : The cyclohexane ring’s conformation can be quantified using Cremer-Pople parameters (amplitude, phase angles) . The 4-methyl and 2-ketone groups likely induce a chair or twist-boat conformation, distinct from planar aromatic analogs.

- Crystallography : Tools like SHELXL and structure validation protocols (e.g., PLATON) ensure accurate stereochemical assignment .

Data Tables

Table 1: Substituent Impact on Reactivity and Bioactivity

Q & A

Q. What are the optimized synthetic routes for benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid with benzyl alcohol under acidic catalysis. For example, refluxing 4-methyl-2-oxocyclohexanecarboxylic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields the ester . Purification via silica gel column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 9:1 to 7:3) is recommended . Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the cyclohexanone carbonyl (δ ~205–210 ppm in ¹³C NMR), benzyl ester (δ ~5.1–5.3 ppm for CH₂Ph in ¹H NMR), and methyl group (δ ~1.2–1.4 ppm) .

- FTIR : Confirm ester C=O (~1720–1740 cm⁻¹) and ketone C=O (~1700–1720 cm⁻¹) stretching .

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases for purity assessment and molecular ion ([M+H]⁺) verification .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the stereochemistry of the 4R configuration?

- Methodological Answer : Crystallize the compound via slow evaporation in a solvent like ethyl acetate/hexane. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXTL or SHELXL for structure solution and refinement, ensuring the Flack parameter confirms absolute configuration . Mercury software can visualize the cyclohexane ring puckering and validate hydrogen-bonding networks .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexane ring explain reactivity differences in derivatization reactions?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring distortion. For (4R)-4-methyl-2-oxocyclohexane derivatives, the chair conformation is dominant, but the ketone group at C2 introduces slight boat distortion. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic attacks at C1, where steric effects from the 4R-methyl group influence regioselectivity .

Q. What computational strategies predict intermolecular interactions in cocrystals or host-guest systems involving this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen potential coformers (e.g., carboxylic acids) by targeting the ketone and ester moieties as hydrogen-bond acceptors.

- Hirshfeld Surface Analysis : Analyze crystal packing motifs (e.g., C–H···O interactions) via CrystalExplorer, referencing Mercury’s void mapping to assess packing efficiency .

- MD Simulations : Run NPT ensembles in GROMACS to study solvent effects on stability .

Q. How do researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Methodological Answer :

- Benchmarking : Compare calculated (GIAO-DFT) and experimental NMR shifts. Discrepancies >2 ppm may indicate solvation effects or conformational averaging. Include explicit solvent models (e.g., PCM for DMSO) .

- Validation Tools : Use CheckCIF/PLATON to identify crystallographic outliers (e.g., ADPs, bond-length mismatches) .

- Statistical Analysis : Apply linear regression to correlate computed/observed data, adjusting basis sets or functionals if R² <0.95 .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.